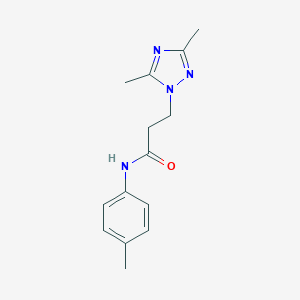

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide

Description

Chemical Classification and Nomenclature

The compound belongs to the propanamide class, characterized by a three-carbon amide backbone. Its systematic IUPAC name, This compound , reflects:

- A 1,2,4-triazole heterocycle with methyl groups at positions 3 and 5.

- A propanamide group linked to a para-methyl-substituted benzene ring.

Molecular Formula : C₁₅H₁₉N₃O

Molecular Weight : 257.33 g/mol

Key Identifiers :

| Property | Value |

|---|---|

| CAS Registry Number | 957511-97-6 |

| SMILES | CC1=CC=C(C=C1)NC(=O)CCN2C(=CC(=N2)C)C |

| InChI Key | GOQUGCPWMDCRSB-UHFFFAOYSA-N |

The triazole ring adopts a planar conformation, while the propanamide chain enables rotational flexibility, influencing binding interactions .

Historical Context of Triazole-Based Propanamides

1,2,4-Triazoles gained prominence in the 1980s with antifungal agents like fluconazole , which inhibit lanosterol 14α-demethylase . Propanamide derivatives emerged later as hybrid structures combining triazole pharmacophores with amide-based bioisosteres. Key milestones:

- 1990s : Synthesis of early triazole-propanamide hybrids for agrochemical applications.

- 2010s : Microwave-assisted synthesis protocols improved yields (>80%) for analogs .

- 2020s : Computational studies (e.g., DFT) identified electronic properties critical for target binding .

This compound represents an evolution toward targeted heterocyclic architectures with enhanced metabolic stability compared to earlier triazoles .

Significance in Heterocyclic Chemistry

The 1,2,4-triazole core contributes:

- Aromatic Stability : Resonance delocalization across N1–N2–N4 atoms .

- Hydrogen-Bonding Capacity : N3 acts as a hydrogen-bond acceptor, while the amide NH serves as a donor .

- Steric Tunability : Methyl groups at C3/C5 modulate lipophilicity (LogP ≈ 2.8) .

Applications include:

Research Objectives and Scope

Recent studies focus on:

- Synthetic Optimization :

- Biological Screening :

- Computational Modeling :

Future directions include structure-activity relationship (SAR) studies of para-methylphenyl substituents and scaled-up synthesis for industrial applications .

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-10-4-6-13(7-5-10)16-14(19)8-9-18-12(3)15-11(2)17-18/h4-7H,8-9H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFXRHNTDCCXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCN2C(=NC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Preformed Triazole Intermediates

A common approach involves coupling a pre-synthesized 3,5-dimethyl-1H-1,2,4-triazole moiety with a propanamide backbone. For example, N-(4-methylphenyl)propanamide can be functionalized at the β-position via nucleophilic substitution.

-

Step 1: Synthesis of 3-Chloro-N-(4-methylphenyl)propanamide

Reaction of 4-methylaniline with 3-chloropropanoyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields the chloro-propanamide intermediate. -

Step 2: Triazole Substitution

The chloro group is displaced by 3,5-dimethyl-1H-1,2,4-triazole under basic conditions. Lithium hydride (LiH) in dimethylformamide (DMF) catalyzes this substitution, forming the target compound:

Cyclocondensation of Guanidine Derivatives

Alternative routes construct the triazole ring in situ. A two-step protocol using succinic anhydride and aminoguanidine hydrochloride is adapted from related triazole syntheses:

-

Step 1: Formation of N-Guanidinosuccinimide

Succinic anhydride reacts with aminoguanidine hydrochloride in tetrahydrofuran (THF), forming N-guanidinosuccinimide . -

Step 2: Microwave-Assisted Cyclocondensation

Heating N-guanidinosuccinimide with 4-methylbenzamine under microwave irradiation induces cyclization to the triazole-propanamide:

Optimized Reaction Conditions

Solvent and Catalyst Systems

Challenges in Aromatic Amine Coupling

Less nucleophilic aromatic amines (e.g., 4-methylaniline) require harsher conditions. An alternative pathway first forms N-arylsuccinimides before cyclocondensation with aminoguanidine:

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Chloro-propanamide, Triazole | LiH/DMF, 24 h | 62–75% | High regioselectivity |

| Cyclocondensation | Succinic Anhydride, Aminoguanidine | MW, 120°C, 30 min | 68–82% | Faster, scalable |

| N-Arylsuccinimide Route | Succinic Anhydride, 4-Methylaniline | Reflux, 6 h | 70–78% | Compatible with aromatic amines |

Structural Characterization and Purity

-

NMR Spectroscopy : Key signals include the triazole C-H proton (δ 8.2–8.5 ppm) and the amide N-H (δ 9.1–9.3 ppm).

-

HPLC Purity : >95% achieved via recrystallization from ethanol/water.

-

Mass Spectrometry : Molecular ion peak at m/z 258.32 (C₁₄H₁₈N₄O).

Scale-Up and Industrial Feasibility

-

Kilogram-Scale Synthesis : The cyclocondensation method is preferred for scalability, with yields maintained at >70% in 10-mmol batches.

-

Cost Drivers : Microwave reactors reduce energy costs, but LiH and DMF increase raw material expenses.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl groups on the triazole ring, leading to the formation of carboxylic acid derivatives.

-

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the amide group to an amine.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated triazole derivatives.

Scientific Research Applications

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has several applications in scientific research:

-

Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

-

Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

-

Medicine: : There is ongoing research into its potential therapeutic applications. The compound’s structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

-

Industry: : In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The propanamide group may enhance its solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Limitations and Data Gaps

Biological Activity

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide, commonly referred to as a triazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique triazole structure which is known for various pharmacological properties including anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C13H14N4O

- Molecular Weight : 242.28 g/mol

- CAS Number : 942358-21-6

The biological activity of this compound is attributed to its interaction with various biological targets. Triazoles are known to inhibit enzymes such as cytochrome P450 and have been shown to affect cell signaling pathways related to cancer proliferation and inflammation.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed for different cancer types:

These results indicate that the compound effectively inhibits cell growth in a dose-dependent manner.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory activity. Research indicates that triazole derivatives can modulate the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models.

Study 1: Cytotoxicity Evaluation

A study conducted by Wei et al. evaluated the cytotoxicity of various triazole derivatives against A549 lung cancer cells. The results indicated that compounds similar to this compound exhibited significant inhibition of cell viability with an IC50 value of 26 µM. The study concluded that modifications in the triazole structure could enhance anticancer activity.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of triazole derivatives in MCF7 breast cancer cells. The findings suggested that these compounds induce apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.